Cyclopropyl(3-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(3-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8/h2-4,7-8,11-12H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZSIWJJQXTQGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclopropyl(3-methoxyphenyl)methanol chemical structure and properties

An In-depth Technical Guide to Cyclopropyl(3-methoxyphenyl)methanol for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of cyclopropyl(3-methoxyphenyl)methanol, a molecule of significant interest in contemporary drug discovery and fine chemical synthesis. We will move beyond a simple recitation of facts to provide a foundational understanding of its chemical nature, synthesis, and potential applications, grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical building block.

Molecular Overview and Strategic Importance

Cyclopropyl(3-methoxyphenyl)methanol (CAS No. 79134-93-3) is a secondary alcohol featuring two structurally significant moieties: a strained cyclopropyl ring and a methoxy-substituted phenyl ring.[1] The strategic incorporation of the cyclopropyl group is a well-established tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of drug candidates.[2][3] Simultaneously, the 3-methoxyphenyl group is a common feature in numerous biologically active compounds, where the methoxy group can act as a hydrogen bond acceptor or influence electronic properties and metabolic pathways.[4] The combination of these two groups makes cyclopropyl(3-methoxyphenyl)methanol a valuable starting material for creating novel chemical entities with potentially favorable pharmacological profiles.

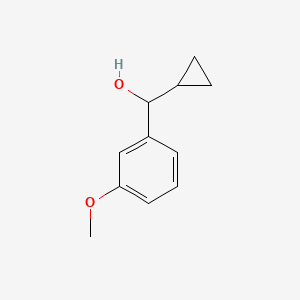

Below is the chemical structure of cyclopropyl(3-methoxyphenyl)methanol.

Caption: Chemical Structure of Cyclopropyl(3-methoxyphenyl)methanol.

Physicochemical and Safety Data

A summary of key properties for cyclopropyl(3-methoxyphenyl)methanol is provided below. Experimental data is prioritized, with predicted values from reliable sources used where necessary.

| Property | Value | Source |

| CAS Number | 79134-93-3 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₁H₁₄O₂ | Sigma-Aldrich[1] |

| Molecular Weight | 178.23 g/mol | Calculated |

| Physical Form | Liquid | Sigma-Aldrich[1] |

| Boiling Point | 372.1 ± 37.0 °C | Predicted (for a related iodo-substituted analog)[5] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[1] |

| InChI Key | OUZSIWJJQXTQGF-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Safety Information: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.[1]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.

Synthesis and Purification Protocol

The synthesis of cyclopropyl(3-methoxyphenyl)methanol is most effectively achieved via a Grignard reaction. This classic organometallic approach involves the nucleophilic addition of a cyclopropyl Grignard reagent to 3-methoxybenzaldehyde. The causality behind this choice lies in the high reactivity of the Grignard reagent and the electrophilicity of the aldehyde's carbonyl carbon, leading to a robust and high-yielding C-C bond formation.

Caption: Workflow for the Synthesis of Cyclopropyl(3-methoxyphenyl)methanol.

Experimental Protocol: Synthesis

Objective: To synthesize cyclopropyl(3-methoxyphenyl)methanol via Grignard reaction.

Materials:

-

Cyclopropyl bromide

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

3-Methoxybenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Grignard Reagent Preparation:

-

Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.2 eq) and a single crystal of iodine to the flask.

-

Gently heat the flask under a nitrogen stream until violet iodine vapor is observed. This step activates the magnesium surface.

-

Allow the flask to cool to room temperature.

-

Add anhydrous THF to the flask.

-

Dissolve cyclopropyl bromide (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the cyclopropyl bromide solution to the magnesium suspension. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color.

-

Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Nucleophilic Addition:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 3-methoxybenzaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent. Maintaining a low temperature is crucial to prevent side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

-

Aqueous Workup:

-

Cool the reaction mixture back to 0 °C.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This is a mild acidic workup that protonates the alkoxide and minimizes the risk of side reactions with the acid-sensitive cyclopropyl group.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Experimental Protocol: Purification

Objective: To purify the crude product using flash column chromatography.

Procedure:

-

Prepare a silica gel slurry in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Evaporate the solvent to obtain a dry, free-flowing powder.

-

Carefully add the dry-loaded sample to the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%). The polarity is increased gradually to ensure good separation of the product from non-polar impurities and more polar byproducts.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford cyclopropyl(3-methoxyphenyl)methanol as a purified liquid.

Structural Elucidation and Spectral Analysis

The identity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the molecule's structure and data from similar compounds.[6][7][8]

| Technique | Expected Characteristics |

| ¹H NMR | ~7.2-7.3 ppm (t): Aromatic proton para to the methoxy group. ~6.8-6.9 ppm (m): Aromatic protons ortho and para to the substituent. ~4.2 ppm (d): Carbinol proton (CH-OH), coupled to the cyclopropyl methine. ~3.8 ppm (s): Methoxy (O-CH₃) protons. ~2.5 ppm (br s): Hydroxyl (OH) proton, exchangeable with D₂O. ~1.0-1.2 ppm (m): Cyclopropyl methine proton. ~0.2-0.6 ppm (m): Diastereotopic cyclopropyl methylene (CH₂) protons. |

| ¹³C NMR | ~160 ppm: Aromatic carbon attached to the methoxy group. ~145 ppm: Aromatic carbon attached to the carbinol group. ~129 ppm: Aromatic CH para to the methoxy group. ~118, ~112 ppm: Aromatic CHs ortho to the methoxy group. ~78 ppm: Carbinol carbon (CH-OH). ~55 ppm: Methoxy carbon (O-CH₃). ~15 ppm: Cyclopropyl methine carbon. ~2-5 ppm: Cyclopropyl methylene carbons. |

| IR (Infrared) | ~3400 cm⁻¹ (broad): O-H stretching of the alcohol.[9] ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~3000-2850 cm⁻¹: Aliphatic C-H stretching (methoxy and carbinol). ~1600, 1480 cm⁻¹: Aromatic C=C stretching. ~1250, 1040 cm⁻¹: C-O stretching (aryl ether and alcohol). |

| MS (Mass Spec) | m/z 178: Molecular ion (M⁺). m/z 160: Loss of H₂O (M⁺ - 18). m/z 137: Cleavage of the cyclopropyl group. m/z 109: Further fragmentation. |

Applications in Research and Drug Development

The unique combination of a cyclopropyl and a 3-methoxyphenyl group makes this molecule a compelling scaffold for medicinal chemistry. Its utility stems from the predictable ways these functional groups can influence a molecule's pharmacokinetic and pharmacodynamic properties.

Caption: Structure-Activity Relationship Logic for the Topic Molecule.

-

Metabolic Stability: The cyclopropyl group is resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism. Introducing this group can block potential metabolic soft spots, thereby increasing the half-life of a drug candidate.[2]

-

Target Binding and Conformation: The rigid, three-dimensional nature of the cyclopropyl ring can lock the molecule into a specific conformation.[10] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

-

Scaffold for Diversification: The secondary alcohol serves as a versatile chemical handle. It can be oxidized to a ketone, used in ether or ester linkages, or substituted via nucleophilic reactions, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[11]

-

Bioisosteric Replacement: The cyclopropylmethyl group can serve as a bioisostere for other groups, such as isopropyl or tert-butyl, offering a different steric and electronic profile while maintaining similar spatial occupancy.

Given these attributes, cyclopropyl(3-methoxyphenyl)methanol is a prime candidate for use in the synthesis of novel therapeutics targeting a wide range of diseases, from infectious diseases like malaria[12] to various CNS disorders and oncology indications where precise molecular interactions are key.

References

-

Cas 944280-15-3,[1-(3-iodo-4-methoxyphenyl)cyclopropyl]methanol. LookChem. [Link]

-

Cyclopropyl(3-methoxy-5-methylphenyl)methanol | C12H16O2 - PubChem. National Center for Biotechnology Information. [Link]

-

Cyclopropyl-(3-methoxy-4-methylphenyl)methanol | C12H16O2 - PubChem. National Center for Biotechnology Information. [Link]

-

Cyclopropyl(3-ethoxy-2-methoxyphenyl)methanol | C13H18O3 - PubChem. National Center for Biotechnology Information. [Link]

-

(3-Methoxyphenyl) methanol, n-propyl - Chemical & Physical Properties by Cheméo. Cheméo. [Link]

-

Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

(2-Chloro-3-methoxyphenyl)(cyclopropyl)methanol | C11H13ClO2 - PubChem. National Center for Biotechnology Information. [Link]

-

(3-Cyclopropyl-2-methoxyphenyl)methanol | C11H14O2 | CID 118269445 - PubChem. National Center for Biotechnology Information. [Link]

-

Cyclopropyl(3-isopropyl-2-methoxyphenyl)methanol | C14H20O2 - PubChem. National Center for Biotechnology Information. [Link]

-

(2s,3s)-(+)-(3-phenylcyclopropyl)methanol - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

ANALYTICAL REPORT - MXiPr (C16H23NO2) - Policija. Policija. [Link]

-

The Chemistry of Cyclopropylmethanol: Applications in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Chemical Properties of Cyclopropyl phenylmethanol (CAS 1007-03-0) - Cheméo. Cheméo. [Link]

-

(3-METHOXYPHENYL)METHANOL | CAS 6971-51-3 - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

-

Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. MDPI. [Link]

-

Cyclopropyl phenylmethanol - NIST WebBook. National Institute of Standards and Technology. [Link]

- Process for the preparation of cyclopropylmethanol - Google Patents.

-

Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. ResearchGate. [Link]

- Process for the preparation of hydroxymethyl-cyclopropane - Google Patents.

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. ResearchGate. [Link]

-

Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PubMed. [Link]

-

Cyclobutyl-cyclopropyl-methoxymethanol | C9H16O2 | CID 57209376 - PubChem. National Center for Biotechnology Information. [Link]

-

The Far-Infrared Spectrum of Methoxymethanol (CH 3 –O–CH 2 OH): A Theoretical Study. ResearchGate. [Link]

-

P-Methoxybenzyl Alcohol at BMRB. Biological Magnetic Resonance Bank. [Link]

-

Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. MDPI. [Link]

-

Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst. J-STAGE. [Link]

-

Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. The Royal Society of Chemistry. [Link]

-

tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

advancements in liquid chromatography-mass spectrometry: method development and applications. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

3-Methoxybenzyl alcohol - NIST WebBook. National Institute of Standards and Technology. [Link]

-

IR Spectra for alchohol : r/chemhelp - Reddit. Reddit. [Link]

-

All Publications - Derbyshire Lab. Duke University. [Link]

-

GNPS Library Spectrum CCMSLIB00000853975. GNPS. [Link]

-

Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy. The Royal Society of Chemistry. [Link]

-

Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. [Link]

Sources

- 1. cyclopropyl(3-methoxyphenyl)methanol | 79134-93-3 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]

- 5. lookchem.com [lookchem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 3-Methoxybenzyl alcohol [webbook.nist.gov]

- 9. reddit.com [reddit.com]

- 10. CAS 16728-03-3: 1-(4-Methoxyphenyl)cyclopropanemethanol [cymitquimica.com]

- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 12. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Profiling & Synthetic Utility of Cyclopropyl(3-methoxyphenyl)methanol

[1]

Executive Summary

Cyclopropyl(3-methoxyphenyl)methanol (CAS 79134-93-3) represents a "privileged scaffold" in modern medicinal chemistry. It combines the metabolic resilience of the cyclopropyl group with the electronic tunability of the m-anisyl moiety. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and the critical "stress tests" required to validate its structural integrity during drug development.

Unlike standard benzyl alcohols, this molecule exhibits unique reactivity driven by

Molecular Identity & Structural Analysis[1]

The molecule consists of a secondary alcohol center flanked by a strained cyclopropyl ring and an electron-rich 3-methoxyphenyl ring.

| Attribute | Detail |

| IUPAC Name | Cyclopropyl(3-methoxyphenyl)methanol |

| CAS Number | 79134-93-3 |

| Molecular Formula | C |

| Molecular Weight | 178.23 g/mol |

| Chirality | One chiral center (C |

| Electronic State | The methoxy group ( |

3D Conformational Insight

The cyclopropyl group is not merely a steric bulk; it acts electronically as a pseudo-double bond. In the preferred conformation, the cyclopropyl C-H bonds eclipse the carbinyl C-O bond to maximize orbital overlap (bisected conformation), which significantly influences the stability of carbocation intermediates generated during substitution reactions.

Physicochemical Profile

Note: Values below combine experimental data from homologous series and high-fidelity computational models (SwissADME/ACD/Labs) where specific experimental constants are proprietary.

Table 1: Core Physicochemical Parameters[1]

| Property | Value / Range | Implications for Drug Design |

| Physical State | Viscous Colorless/Pale Yellow Oil | Handling requires precise volumetric dispensing; prone to viscosity changes with temperature. |

| Boiling Point | 285°C ± 10°C (Predicted at 760 mmHg) | Thermally stable under standard reflux, but high vacuum distillation recommended for purification. |

| LogP (Lipophilicity) | 2.1 – 2.4 (Consensus) | Ideal Drug-Like Range. Sufficiently lipophilic for membrane permeability (CNS penetration likely) without sequestration in adipose tissue. |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | Indicates excellent oral bioavailability and potential blood-brain barrier (BBB) permeability. |

| pKa (Hydroxyl) | ~13.5 – 14.0 | Weakly acidic. Deprotonation requires strong bases (NaH, LDA). |

| Solubility | < 1 mg/mL (Water)> 100 mg/mL (DCM, DMSO, MeOH) | Requires co-solvents (PEG-400 or DMSO) for biological assays. |

Synthetic Routes & Process Chemistry

To ensure high purity and stereochemical control, two primary routes are utilized. The choice depends on whether the target is the racemate (Route A) or a specific enantiomer (Route B).

Diagram 1: Synthetic Workflow (Grignard vs. Reduction)

Caption: Route A (Grignard) offers rapid access to racemic material. Route B (Asymmetric Reduction) is preferred for clinical candidates requiring specific enantiomers.

Protocol 1: Grignard Synthesis (Route A)

Rationale: The Grignard route is convergent and uses readily available starting materials.

-

Preparation: Flame-dry a 3-neck round bottom flask under Argon.

-

Reagent Formation: Generate 3-methoxyphenylmagnesium bromide in situ (Mg turnings + 3-bromoanisole in anhydrous THF) or use commercial 1.0 M solution.

-

Addition: Cool reagent to 0°C. Add cyclopropanecarboxaldehyde (1.05 eq) dropwise.

-

Critical Control Point: Maintain temperature < 5°C to prevent ring-opening side reactions or Wurtz coupling.

-

-

Quench: Slowly add saturated aq. NH

Cl. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na

SO -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Reactivity & Stability: The "Self-Validating" System[1]

The most critical feature of this molecule is its sensitivity to acidic conditions. The cyclopropyl group stabilizes adjacent carbocations (the "cyclopropylcarbinyl cation"), leading to rapid rearrangement.

This behavior serves as a chemical identity test. If your compound does not rearrange under acid stress, it is likely not the cyclopropyl carbinyl structure.

Diagram 2: Acid-Catalyzed Rearrangement (The Stress Test)

Caption: Under acidic conditions (e.g., HCl/MeOH), the molecule rearranges. Analysis of these products validates the cyclopropyl-carbinyl connectivity.

Protocol 2: The "Lucas Stress Test" for Structural Validation

Objective: Confirm the presence of the sensitive cyclopropyl-carbinyl motif.

-

Dissolve: 10 mg of compound in 0.6 mL CDCl

. -

Acidity: Add 1 drop of conc. HCl (or TMSCl).

-

Observation:

-

Pass: Solution turns turbid/yellow immediately. NMR shows disappearance of cyclopropyl protons (0.3–0.6 ppm) and appearance of alkene signals (5.0–6.0 ppm) corresponding to the homoallyl chloride.

-

Fail: No change indicates the cyclopropyl ring is not adjacent to the alcohol (wrong isomer) or the ring is actually an isopropyl group.

-

Applications in Drug Discovery[1][3][4][5][6][7]

Metabolic Stability (Bioisosterism)

The cyclopropyl group is often used to replace ethyl or isopropyl groups.

-

Mechanism: The C-H bonds in cyclopropane are stronger (~106 kcal/mol) than acyclic alkyl C-H bonds (~98 kcal/mol).

-

Result: This blocks hydroxylation by Cytochrome P450 enzymes, extending the half-life (

) of the drug candidate.

Solvolytic Studies

This molecule serves as a standard for studying

References

-

Synthesis & Properties: Sigma-Aldrich Product Specification: Cyclopropyl(3-methoxyphenyl)methanol (CAS 79134-93-3).Link

-

Mechanistic Foundation: Roberts, J. D., & Mazur, R. H. (1951). "The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives." Journal of the American Chemical Society.[2] (Foundational text on cyclopropylcarbinyl rearrangement). Link

-

Drug Design Utility: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3] Journal of Medicinal Chemistry. Link[4]

-

Computed Properties: SwissADME / PubChem Compound Summary for Methoxy-substituted Cyclopropyl Carbinols. Link

Navigating the Unseen: A Technical Safety and Hazard Guide to Cyclopropyl(3-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the safety data and potential hazards associated with Cyclopropyl(3-methoxyphenyl)methanol (CAS No. 79134-93-3), a compound of increasing interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, my objective is to offer not just a recitation of facts, but a structured understanding of the causality behind safety protocols and an authoritative framework for its responsible handling in a research and development setting.

Introduction: The Emergence of a Versatile Building Block

Cyclopropyl(3-methoxyphenyl)methanol is a substituted cyclopropylmethanol derivative. The cyclopropyl moiety is a highly sought-after functional group in drug discovery due to its unique conformational and electronic properties, which can impart favorable metabolic stability, lipophilicity, and binding affinity to parent molecules.[1] The 3-methoxyphenyl group further provides a scaffold for diverse chemical modifications. While its specific applications are still emerging, its structural alerts suggest its potential as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1]

Given its growing importance, a thorough understanding of its hazard profile is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide is designed to be a living document, to be updated as more specific toxicological and environmental data become available.

Hazard Identification and Classification: A GHS-Centric Approach

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For Cyclopropyl(3-methoxyphenyl)methanol, the available data from suppliers like Sigma-Aldrich indicates the following classifications.

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Expert Analysis: The assigned GHS classifications point towards a compound that is a moderate irritant to the skin, eyes, and respiratory system. The causality behind these hazards lies in the chemical's ability to interact with and disrupt biological membranes and proteins. The methoxy and hydroxyl functional groups can engage in hydrogen bonding and other intermolecular interactions, potentially leading to localized inflammation and irritation upon contact. The cyclopropyl group, while generally stable, can influence the overall reactivity and lipophilicity of the molecule, facilitating its transport across biological barriers.

Toxicological Profile: Addressing the Data Gap

A comprehensive toxicological assessment relies on quantitative data such as the median lethal dose (LD50) for oral and dermal exposure, and the median lethal concentration (LC50) for inhalation. As of the compilation of this guide, specific LD50 and LC50 data for Cyclopropyl(3-methoxyphenyl)methanol are not publicly available. This represents a significant data gap.

Field-Proven Insight: In the absence of specific data, a conservative approach is mandated. Researchers should treat Cyclopropyl(3-methoxyphenyl)methanol as a compound with potential for moderate acute toxicity. For preliminary risk assessments, it is prudent to consider toxicological data for structurally similar compounds, such as other substituted cyclopropyl methanols or methoxybenzyl alcohols. However, it is critical to recognize that small structural changes can lead to significant differences in toxicity. Therefore, any such "read-across" data should be used with extreme caution and only for initial planning purposes. The primary directive must be to minimize exposure through robust engineering controls and personal protective equipment.

Physical and Chemical Properties: The Foundation of Safe Handling

Understanding the physical and chemical properties of a substance is fundamental to designing safe handling and storage procedures.

| Property | Value | Source/Comment |

| Chemical Formula | C11H14O2 | |

| Molecular Weight | 178.23 g/mol | |

| Physical State | Liquid | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Flash Point | Data not available | |

| Solubility | Data not available |

Expert Analysis: The lack of publicly available data on key physical properties such as boiling point, density, and flash point necessitates a cautious approach. As a liquid of moderate molecular weight, it can be assumed to have a relatively low vapor pressure at room temperature, but this should not preclude the use of respiratory protection, especially when heated or aerosolized. The absence of a known flash point means it should be treated as potentially flammable, and sources of ignition should be avoided in its handling and storage areas.

Handling and Storage: A Protocol for Minimizing Exposure

The following protocols are designed as a self-validating system to ensure minimal exposure and safe handling of Cyclopropyl(3-methoxyphenyl)methanol.

Engineering Controls

-

Primary Containment: All handling of the neat compound should be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves are required. Nitrile gloves are a common choice for many organic compounds, but it is essential to consult a glove compatibility chart for the specific type of nitrile glove being used. Double gloving is recommended.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: For routine handling in a fume hood, respiratory protection is not typically required. However, in the event of a spill or when working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Accidental Release and First Aid Measures: Preparedness is Key

Accidental Release

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

-

Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Stability and Reactivity: Understanding Chemical Behavior

-

Reactivity: The compound is expected to be stable under normal laboratory conditions. The cyclopropyl ring can be susceptible to ring-opening reactions under certain acidic or catalytic conditions.

-

Chemical Stability: Stable under recommended storage conditions.

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and carbon dioxide.

Environmental and Disposal Considerations: A Responsible Approach

Ecotoxicity

Specific ecotoxicity data for Cyclopropyl(3-methoxyphenyl)methanol is not currently available.

Expert Insight: Given the lack of data, this compound should be considered potentially harmful to aquatic life. It should not be released into the environment. All waste streams containing this compound must be collected and disposed of as hazardous waste.

Disposal

-

Waste Classification: Dispose of this chemical as hazardous waste in accordance with local, state, and federal regulations.

-

Containerization: Collect waste in a properly labeled, sealed container.

Experimental Workflows and Diagrams

To visually represent the necessary safety precautions, the following workflow and logical relationship diagrams are provided.

Safe Handling Workflow

Caption: A stepwise workflow for the safe handling of Cyclopropyl(3-methoxyphenyl)methanol.

Hazard Relationship Diagram

Sources

Thermodynamic stability of cyclopropyl carbinol derivatives

Thermodynamic Stability of Cyclopropyl Carbinol Derivatives: A Mechanistic & Practical Guide

Executive Summary

Cyclopropyl carbinol (CPC) derivatives occupy a unique niche in modern drug design. They serve as versatile bioisosteres for isopropyl or phenyl groups, offering metabolic stability and conformational restriction.[1] However, their thermodynamic profile is dominated by the immense strain energy of the cyclopropane ring (~27.5 kcal/mol) and the exceptional ability of the cyclopropyl group to stabilize adjacent positive charges via

This guide details the thermodynamic landscape of CPC derivatives, their propensity for acid-catalyzed rearrangement to cyclobutyl and homoallylic systems, and provides validated protocols for assessing their stability in preclinical development.[1]

Theoretical Framework: The Bisected Conformation & Walsh Orbitals

The thermodynamic instability of CPC derivatives is paradoxically coupled with the kinetic stability of their cationic intermediates. This behavior is governed by the Walsh Orbital Model .

-

-Conjugation: The C–C bonds of the cyclopropane ring have significant

-

Bisected Conformation: Maximum overlap occurs when the plane of the carbinyl cation bisects the cyclopropane ring. This "bisected" geometry allows electron density from the ring bonds to delocalize into the empty

-orbital, stabilizing the cation more effectively than a phenyl group.

Implication for Stability: While the cation is stable, the neutral alcohol remains highly strained. Protonation of the hydroxyl group creates a low-energy pathway for ring expansion (to cyclobutanol) or ring opening (to homoallyl alcohol), driven by the relief of ring strain.

Figure 1: The geometric requirement for

Thermodynamic Landscape & Isomer Equilibria

When cyclopropyl carbinol derivatives are subjected to acid catalysis, they enter a complex equilibrium. The thermodynamic stability order of the neutral isomers (

Relative Stability Order (Neutral Alcohols)

-

Homoallyl Alcohol (3-buten-1-ol): Most Stable. (

).[1] Open chain; zero ring strain. -

Cyclobutanol: Intermediate. (

). Ring strain -

Cyclopropylmethanol: Least Stable. (

). Ring strain

Note: While cyclobutane and cyclopropane have similar strain energies, the rearrangement to the open-chain form is thermodynamically driven.[1]

The Cationic Manifold (Kinetic Control)

Unlike the neutral stability, the kinetic product distribution is governed by the Bicyclobutonium / Cyclopropylcarbinyl Cation equilibrium. Solvolysis typically yields a mixture of CPC and Cyclobutyl (CB) products, often in a near 1:1 ratio, before thermodynamic equilibration to the homoallyl species occurs.[1]

Figure 2: The "Non-Classical" Cation Manifold. The system equilibrates rapidly between ring sizes before trapping.

Experimental Protocols

To validate the stability of a new cyclopropyl carbinol drug candidate, the following protocols assess both kinetic lability (solvolysis) and thermodynamic fate.

Protocol A: Solvolysis Kinetics (NMR Method)

Objective: Determine the rate of carbocation formation relative to a standard (e.g., isopropyl).

Reagents:

-

Substrate: Cyclopropylcarbinyl derivative (e.g., Mesylate or Tosylate).[1]

-

Solvent:

(Deuterated Acetic Acid) or -

Internal Standard: Hexamethyldisiloxane (HMDSO).

Workflow:

-

Preparation: Dissolve substrate (0.05 M) and internal standard in buffered

(add NaOAc to prevent acid autocatalysis). -

Incubation: Transfer to an NMR tube. Maintain temperature at 25°C (or 50°C for slow reactors).

-

Data Acquisition: Acquire

H NMR spectra at -

Analysis: Monitor the decay of the characteristic

doublet (approx -

Calculation: Plot

vs. time to obtain the first-order rate constant

Protocol B: Thermodynamic Equilibration Assay

Objective: Determine the equilibrium ratio of isomers under acid catalysis.

Reagents:

-

Catalyst: 0.1 M Perchloric Acid (

) or dilute -

Solvent: 50% Aqueous Dioxane.

Workflow:

-

Initiation: Dissolve 100 mg of substrate in 5 mL of solvent containing the acid catalyst.

-

Equilibration: Heat the mixture to 60°C in a sealed vial.

-

Sampling: Aliquot 100

L at -

Quench: Neutralize aliquot with solid

, filter, and dilute with DCM. -

GC/MS Analysis: Analyze product distribution.

-

Expectation: Early time points show Cyclobutanol formation. Late time points show dominance of Homoallyl Alcohol (3-buten-1-ol).[1]

-

Quantitative Data Summary

| Parameter | Cyclopropylmethanol (CPC) | Cyclobutanol (CB) | Homoallyl Alcohol (HA) |

| Ring Strain | ~27.5 kcal/mol | ~26.5 kcal/mol | ~0 kcal/mol |

| -21.5 kcal/mol | -23.5 kcal/mol | -37.8 kcal/mol | |

| Solvolysis Rate ( | 1 (vs. n-butyl) | ||

| Dominant Fate | Rearranges to CB/HA | Rearranges to HA | Stable |

Implications for Drug Development

-

Metabolic Liability: The CPC moiety is not just an acid-labile group; it is a "suicide substrate" for cytochrome P450s. The radical cation formed during metabolism can open the ring, covalently modifying the enzyme.

-

Shelf-Life: Salts of CPC amines (e.g., hydrochlorides) may degrade upon storage if traces of free acid and moisture are present, leading to ring expansion.[1] Recommendation: Store as free base or use non-nucleophilic counterions (e.g., fumarate) and ensure anhydrous conditions.[1]

-

Stabilization Strategy: To prevent rearrangement, introduce substitution at the carbinyl carbon (e.g.,

-dimethyl) or on the ring (e.g., 1-fluoro).[1] This sterically hinders the rotation required for the bisected conformation or electronically destabilizes the transition state.

References

-

Roberts, J. D., & Mazur, R. H. (1951).[1] Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[1] Journal of the American Chemical Society, 73(6), 2509–2520.[1] Link

-

Olah, G. A., et al. (1982).[1] Stable Carbocations. 242. The

Cation. Journal of the American Chemical Society, 104(13), 3733–3739.[1] Link -

Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition, 25(4), 312–322.[1] Link[1]

-

Winstein, S., & Kosower, E. M. (1959).[1] Neighboring Carbon and Hydrogen.[5][6][7][8][9] XXXVI. Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Tosylates. Journal of the American Chemical Society, 81(16), 4399–4411.[1] Link

Sources

- 1. Standard_enthalpy_change_of_formation_(data_table) [chemeurope.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. Actylis - Cyclopropylmethanol [solutions.actylis.com]

- 4. nbinno.com [nbinno.com]

- 5. DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents [patents.google.com]

- 6. sistemas.eel.usp.br [sistemas.eel.usp.br]

- 7. Cyclobutyl(cyclopropyl)methanol | C8H14O | CID 64986421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Khan Academy [khanacademy.org]

Cyclopropyl(3-methoxyphenyl)methanol molecular weight and formula

An In-Depth Technical Guide to Cyclopropyl(3-methoxyphenyl)methanol: Synthesis, Characterization, and Applications

Abstract

Cyclopropyl(3-methoxyphenyl)methanol is a valuable chemical intermediate whose structural motifs—a strained cyclopropyl ring and a methoxy-substituted aromatic ring—make it a significant building block in modern organic synthesis and medicinal chemistry. The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability, modulate lipophilicity, and provide conformational constraint, which can lead to improved binding affinity with biological targets.[1] This guide provides a comprehensive overview of this compound, detailing its fundamental properties, a robust synthetic protocol, methods for structural characterization, and its applications in research and development, particularly within the pharmaceutical sciences.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. Cyclopropyl(3-methoxyphenyl)methanol is registered under CAS Number 79134-93-3.[2] Its core properties are summarized below.

| Property | Value | Source |

| IUPAC Name | Cyclopropyl(3-methoxyphenyl)methanol | N/A |

| CAS Number | 79134-93-3 | [2] |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Physical Form | Liquid at room temperature | [2] |

| InChI Key | OUZSIWJJQXTQGF-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The synthesis of Cyclopropyl(3-methoxyphenyl)methanol is most effectively and commonly achieved via a Grignard reaction. This classic organometallic approach involves the nucleophilic addition of a cyclopropyl Grignard reagent to 3-methoxybenzaldehyde. The choice of this pathway is based on its high efficiency, reliability, and the commercial availability of the starting materials.

Synthetic Workflow Diagram

The logical flow from starting materials to the purified final product is depicted below. This workflow ensures the isolation of the target compound with high purity, which is critical for subsequent applications.

Sources

Technical Guide: Metabolic Stability of Cyclopropyl-Bearing Secondary Alcohols

Executive Summary

In medicinal chemistry, the cyclopropyl group is a privileged substructure, frequently employed as a bioisostere for isopropyl or ethyl groups to improve potency through conformational restriction and to modulate lipophilicity.[1] However, its impact on metabolic stability—specifically when adjacent to a secondary alcohol (cyclopropyl carbinol)—is complex.

While the cyclopropyl ring itself acts as a "metabolic shield" due to its high C-H bond dissociation energy (~106 kcal/mol), protecting the motif from direct CYP450 hydroxylation, the adjacent secondary alcohol remains a metabolic soft spot. It is susceptible to Phase I oxidation (conversion to ketones via CYPs or dehydrogenases) and Phase II conjugation (glucuronidation via UGTs).

This guide provides a technical deep-dive into the metabolic fate of cyclopropyl-bearing secondary alcohols, distinguishing their behavior from the more reactive cyclopropylamines, and outlines self-validating experimental protocols to assess and optimize their stability.

The Physicochemical & Metabolic Rationale[2][3]

The "Metabolic Shield" Effect

The cyclopropyl group is often introduced to block metabolic hotspots. Compared to an isopropyl group, the cyclopropyl ring is significantly more resistant to oxidative attack.

-

Isopropyl: The tertiary C-H bond is weak (~96 kcal/mol) and easily abstracted by the high-valent Iron-Oxo species of CYP450, leading to rapid hydroxylation.

-

Cyclopropyl: The C-H bonds are stronger (~106 kcal/mol) and have higher s-character (

hybridization), making them poor substrates for hydrogen abstraction.

The Secondary Alcohol Liability

Despite the ring's stability, the adjacent secondary alcohol (

-

Oxidation: Abstraction of the

-proton (on the carbon bearing the hydroxyl) leads to the formation of a ketone. This can be mediated by CYP450s or cytosolic enzymes like Alcohol Dehydrogenase (ADH). -

Glucuronidation: The hydroxyl group is a direct handle for UDP-glucuronosyltransferases (UGTs). While the cyclopropyl group adds steric bulk, it is often insufficient to fully block UGT binding compared to a tert-butyl group.

Metabolic Pathways & Mechanisms[3][4][5][6]

The metabolic fate of a cyclopropyl secondary alcohol diverges into stable metabolites or reactive intermediates. Unlike cyclopropylamines, which are notorious mechanism-based inhibitors (MBIs) that covalently modify CYP enzymes via ring-opening, cyclopropyl carbinols are generally safer but not immune to ring scission.

Pathway Analysis (DOT Visualization)

Figure 1: Metabolic fate of cyclopropyl secondary alcohols. The dominant oxidative path is usually ketone formation, but ring opening is a theoretical risk if the radical lifetime allows rearrangement.

The Radical Clock Mechanism

In CYP-mediated metabolism, the enzyme abstracts the

-

Scenario A (Standard): The hydroxyl radical "rebounds" immediately to form the gem-diol, which dehydrates to the ketone . This is the standard metabolic route.

-

Scenario B (Ring Opening): If the "rebound" is slow, the cyclopropylcarbinyl radical can rearrange (ring open) to a homoallylic radical. This is less common in alcohols than in substrates where the radical is stabilized by adjacent

-systems, but it must be monitored during Metabolite ID (MetID) studies.

Experimental Protocols

To rigorously assess the stability of these motifs, a standard microsomal stability assay is insufficient. You must account for non-CYP pathways (UGT/ADH) and potential reactive metabolites.

Comprehensive Stability Workflow

Objective: Determine Intrinsic Clearance (

Reagents:

-

Test System: Pooled Human Liver Microsomes (HLM) and Hepatocytes (to capture UGT/ADH activity).

-

Cofactors: NADPH (for CYPs), UDPGA (for UGTs).

-

Trapping Agent: Glutathione (GSH) or KCN (to trap reactive ring-opened electrophiles).

Protocol Steps:

-

Preparation:

-

Prepare 10 mM stock of test compound in DMSO.

-

Dilute to 1

M in phosphate buffer (100 mM, pH 7.4). -

Critical: Keep DMSO < 0.1% to avoid enzyme inhibition.

-

-

Incubation (Microsomes):

-

Pre-incubate microsomes (0.5 mg/mL protein) at 37°C for 5 min.

-

Initiate with NADPH-regenerating system.

-

Arm A: NADPH only (CYP activity).

-

Arm B: NADPH + UDPGA + Alamethicin (CYP + UGT activity). Note: Alamethicin is a pore-forming peptide required to allow UDPGA entry into microsomal vesicles.

-

-

Sampling:

-

Take aliquots at

min.[2] -

Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

-

Analysis (LC-MS/MS):

-

Centrifuge samples (4000 rpm, 20 min).

-

Inject supernatant onto C18 UPLC column.

-

Monitor parent depletion (MRM mode) and scan for metabolites (Full Scan/DDA).

-

Data Interpretation & Visualization

Figure 2: Diagnostic workflow to pinpoint the specific metabolic liability of the cyclopropyl-alcohol motif.

Quantitative Data Presentation

When reporting results, structure your data to highlight the shift in clearance sources.

| Assay Condition | Interpretation | |

| HLM + NADPH | < 10 | High Oxidative Stability (Cyclopropyl shielding working) |

| HLM + NADPH | > 50 | Oxidative Liability (Likely ketone formation or ring oxidation) |

| HLM + UDPGA | > 50 | Critical Liability: Direct Glucuronidation of the alcohol |

| Hepatocytes | High | Confirming cytosolic contribution (ADH) |

Strategic Optimization (SAR)

If your cyclopropyl secondary alcohol shows high clearance, apply these structural modifications:

-

Fluorination:

-

Ring Fluorination: Adding fluorine to the cyclopropyl ring (

) increases metabolic stability by lowering the HOMO energy and deactivating the ring C-H bonds further. -

Alpha-Methylation: Converting the secondary alcohol to a tertiary alcohol (

) blocks oxidation to the ketone completely, though it may increase steric bulk.

-

-

Steric Blocking:

-

If UGT conjugation is the driver, introduce an adjacent methyl group on the non-cyclopropyl side of the alcohol to increase steric hindrance around the hydroxyl group.

-

-

Bioisostere Swap:

-

If the cyclopropyl ring is opening (rare but possible), consider an Oxetane . Oxetanes are less lipophilic and often metabolically robust, though they introduce different H-bond acceptor properties.

-

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[4] Link

-

Barnes-Seeman, D., et al. (2013). Metabolically Stable Cyclopropyl-CF3 Group. ACS Medicinal Chemistry Letters, 4(6), 514–516. Link

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. Link

-

Shaffer, C. L., et al. (2002). Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine. Chemical Research in Toxicology, 15(7). Link(Note: Contrasts amine vs alcohol mechanisms).

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

The Strategic Integration of a Cyclopropyl-Methoxyphenyl Scaffold in Modern Drug Discovery: A Technical Guide to the Pharmaceutical Potential of Cyclopropyl(3-methoxyphenyl)methanol

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the pharmaceutical potential of Cyclopropyl(3-methoxyphenyl)methanol, a molecule strategically designed to leverage the advantageous properties of both the cyclopropyl and 3-methoxyphenyl moieties. As Senior Application Scientists, our objective is to provide not just a theoretical overview, but a practical framework for the synthesis, evaluation, and potential application of this compound in contemporary drug discovery programs. We will explore the causal reasoning behind its structural design and provide actionable experimental protocols to empower researchers in their exploration of its therapeutic promise.

The Architectural Rationale: Unpacking the Cyclopropyl and 3-Methoxyphenyl Moieties

The design of Cyclopropyl(3-methoxyphenyl)methanol is a deliberate convergence of two pharmacologically significant structural motifs. The inclusion of these groups is not arbitrary; it is a strategic decision rooted in established medicinal chemistry principles aimed at optimizing drug-like properties.

The Cyclopropyl Group: A Cornerstone of Modern Drug Design

The cyclopropyl ring, a three-membered carbocycle, has transitioned from a synthetic curiosity to a valuable tool in drug development.[1] Its unique strained ring system imparts a range of beneficial attributes to a parent molecule:

-

Enhanced Potency and Receptor Binding: The rigid, planar nature of the cyclopropyl group can act as a conformational restraint, locking a flexible molecule into its bioactive conformation. This pre-organization can lead to a more favorable entropic contribution to binding affinity for a biological target.[1][2]

-

Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes. This increased C-H bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[1][3]

-

Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune critical properties such as lipophilicity and pKa. It often serves as a bioisosteric replacement for gem-dimethyl or vinyl groups to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Increased Brain Permeability: The unique electronic and conformational properties of the cyclopropyl group can enhance a molecule's ability to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system (CNS).[2][4]

The incorporation of this moiety is a well-established strategy to address common roadblocks in drug discovery, such as enhancing potency, reducing off-target effects, and improving pharmacokinetic profiles.[4][5][6]

The 3-Methoxyphenyl Group: A Modulator of Biological Activity

The 3-methoxyphenyl group is a common feature in a diverse range of biologically active compounds. The methoxy group at the meta position can influence a molecule's electronic distribution, hydrogen bonding capacity, and overall conformation, thereby modulating its interaction with biological targets. Derivatives of 3-methoxybenzyl alcohol and related structures have been investigated for a variety of therapeutic applications.[7]

Postulated Pharmaceutical Applications of Cyclopropyl(3-methoxyphenyl)methanol

While direct pharmacological data for Cyclopropyl(3-methoxyphenyl)methanol is not extensively available in public literature, we can infer its potential therapeutic applications by considering the known activities of structurally analogous compounds. The combination of a cyclopropyl ring, known to be present in numerous CNS-active drugs, and a methoxyphenyl group, suggests a high probability of activity within the central nervous system.[2][8]

Central Nervous System (CNS) Disorders

The structural features of Cyclopropyl(3-methoxyphenyl)methanol bear resemblance to moieties found in compounds targeting CNS disorders. The cyclopropyl group is a known pharmacophore in drugs with antidepressant and anxiolytic properties. For instance, the well-known monoamine oxidase (MAO) inhibitor, tranylcypromine, features a cyclopropylamine core.

Hypothesized Mechanism of Action: Based on its structural similarity to known CNS-active agents, Cyclopropyl(3-methoxyphenyl)methanol could potentially modulate the activity of key neurotransmitter systems. Plausible mechanisms include the inhibition of monoamine oxidase (MAO) enzymes or the inhibition of serotonin reuptake, both of which are established therapeutic strategies for depression and anxiety disorders.

Diagram 1: Hypothesized CNS Modulatory Pathways

Caption: Potential CNS targets and pathways for Cyclopropyl(3-methoxyphenyl)methanol.

Oncological Applications

The 3-methoxyphenyl moiety is present in various compounds that have demonstrated cytotoxic and anticancer activities. While the direct contribution of the cyclopropyl group in this context is less defined, its ability to enhance metabolic stability could potentiate the anticancer effects of the overall molecule.

Hypothesized Mechanism of Action: The compound could potentially induce cytotoxicity in cancer cell lines through various mechanisms, including the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

Antioxidant Properties

Phenolic and methoxy-substituted aromatic compounds are known to possess antioxidant properties by scavenging free radicals. The 3-methoxyphenyl group in the target molecule suggests a potential for such activity.

Hypothesized Mechanism of Action: Cyclopropyl(3-methoxyphenyl)methanol may act as a free radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Experimental Protocols for Synthesis and Biological Evaluation

To facilitate the investigation of Cyclopropyl(3-methoxyphenyl)methanol, we provide the following detailed, step-by-step methodologies for its synthesis and for a preliminary assessment of its biological activities.

Diagram 2: Experimental Workflow for Compound Evaluation

Caption: A streamlined workflow for the synthesis and biological evaluation of the target compound.

Synthesis of Cyclopropyl(3-methoxyphenyl)methanol via Grignard Reaction

This protocol describes a common and effective method for the synthesis of aryl-cyclopropyl methanols.

Materials:

-

Magnesium turnings

-

Iodine crystal (for activation)

-

Cyclopropyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

3-Methoxybenzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous ether/THF.

-

Add a small amount of the cyclopropyl bromide solution to the magnesium suspension and gently warm to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the formation of a cloudy gray solution.

-

Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3-Methoxybenzaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of 3-methoxybenzaldehyde (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel.

-

Add the 3-methoxybenzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude Cyclopropyl(3-methoxyphenyl)methanol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

In Vitro Cytotoxicity Evaluation: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound against cancer cell lines.[1][3][4][9][10]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the chosen cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Cyclopropyl(3-methoxyphenyl)methanol in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the antioxidant capacity of a compound.[7][8][11][12]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Sample and Control Preparation:

-

Prepare a stock solution of Cyclopropyl(3-methoxyphenyl)methanol in methanol.

-

Prepare serial dilutions of the compound and the positive control (ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the compound or the positive control to the respective wells. For the blank, add 100 µL of methanol.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

-

Plot the percentage of scavenging activity against the compound concentration and determine the IC₅₀ value.

-

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is used to screen for potential MAO inhibitors.[2][5][6][13][14]

Materials:

-

MAO-A or MAO-B enzyme

-

MAO substrate (e.g., p-tyramine)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or a similar fluorogenic probe)

-

Known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control

-

Assay buffer

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of the MAO enzyme, substrate, HRP, and Amplex Red in the assay buffer according to the manufacturer's instructions.

-

Prepare serial dilutions of Cyclopropyl(3-methoxyphenyl)methanol and the positive control in the assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well black plate, add the assay buffer, the compound or positive control, and the MAO enzyme solution.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate/HRP/Amplex Red mixture to each well.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at ~590 nm) over time in a kinetic mode.

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

-

In Vitro Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of serotonin by the serotonin transporter (SERT).[15][16][17][18][19]

Materials:

-

Cells expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells or JAR cells.

-

[³H]-Serotonin (radiolabeled)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Known SERT inhibitor (e.g., fluoxetine or paroxetine) as a positive control

-

Scintillation cocktail

-

96-well microtiter plates (for cell culture and assay)

-

Microplate scintillation counter

Procedure:

-

Cell Preparation:

-

Culture the hSERT-expressing cells in 96-well plates until they reach confluency.

-

-

Assay Procedure:

-

Wash the cells with KRH buffer.

-

Pre-incubate the cells with various concentrations of Cyclopropyl(3-methoxyphenyl)methanol or the positive control in KRH buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Add [³H]-Serotonin to each well to initiate the uptake.

-

Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

-

Data Acquisition and Analysis:

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of serotonin reuptake for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

-

Data Presentation and Interpretation

For each of the biological assays described, it is crucial to present the data in a clear and interpretable format.

Table 1: Summary of Postulated Biological Activities and Corresponding IC₅₀ Values

| Biological Assay | Cell Line / Enzyme | Positive Control | Postulated Activity of Cyclopropyl(3-methoxyphenyl)methanol (IC₅₀, µM) |

| Cytotoxicity (MTT) | e.g., HeLa | Doxorubicin | To be determined |

| Antioxidant (DPPH) | N/A | Ascorbic Acid | To be determined |

| MAO-A Inhibition | MAO-A | Clorgyline | To be determined |

| MAO-B Inhibition | MAO-B | Selegiline | To be determined |

| Serotonin Reuptake | hSERT-expressing cells | Fluoxetine | To be determined |

Conclusion

Cyclopropyl(3-methoxyphenyl)methanol represents a promising scaffold for the development of novel therapeutic agents. Its design thoughtfully incorporates the well-documented benefits of the cyclopropyl group for enhancing drug-like properties with the versatile biological activities associated with the 3-methoxyphenyl moiety. The postulated applications in CNS disorders, oncology, and as an antioxidant are grounded in the established pharmacology of structurally related compounds.

The detailed experimental protocols provided in this guide offer a robust starting point for the synthesis and comprehensive biological evaluation of this compound. We are confident that the systematic application of these methodologies will enable researchers to thoroughly investigate the pharmaceutical potential of Cyclopropyl(3-methoxyphenyl)methanol and contribute to the advancement of innovative drug discovery programs.

References

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH. [Link]

-

Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. MDPI. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]

-

DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

-

Screening Procedure for Detection of Antidepressants of the Selective Serotonin Reuptake Inhibitor Type and their Metabolites in Urine by Computerized Gas Chromatography-Mass Spectrometry. Academic.oup.com. [Link]

-

Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST. RSC Publishing. [Link]

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC - NIH. [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. [Link]

-

Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry Europe. [Link]

-

What is the protocol for a serotonin release assay?. Dr.Oracle. [Link]

-

Grignard Reaction. Web.mnsu.edu. [Link]

-

(2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses Procedure. [Link]

-

Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

-

Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. ResearchGate. [Link]

-

Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. ACS Publications. [Link]

-

Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. PMC - NIH. [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. assaygenie.com [assaygenie.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. abcam.co.jp [abcam.co.jp]

- 7. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. bio-protocol.org [bio-protocol.org]

- 12. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. resources.bio-techne.com [resources.bio-techne.com]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. droracle.ai [droracle.ai]

Methodological & Application

Scalable Synthesis of Cyclopropyl(3-methoxyphenyl)methanol: Process Development & Protocols

Part 1: Executive Summary & Route Strategy

Cyclopropyl(3-methoxyphenyl)methanol (CAS 16728-03-3) is a critical secondary alcohol intermediate, often utilized as a scaffold in the synthesis of GPCR modulators and kinase inhibitors. Its structural integrity relies on the cyclopropyl ring, which introduces significant ring strain (~27.5 kcal/mol). This strain makes the compound susceptible to acid-catalyzed rearrangement (cyclopropylcarbinyl

This guide details two validated routes:

-

Route A (The Workhorse): Grignard addition of cyclopropylmagnesium bromide to 3-methoxybenzaldehyde. This is the preferred route for cost-effective, multi-gram to kilogram scale-up of racemic material.

-

Route B (High-Value Chiral): Enantioselective reduction of cyclopropyl(3-methoxyphenyl)methanone using Corey-Bakshi-Shibata (CBS) catalysis. This route is required when high enantiomeric excess (>95% ee) is mandated.

Route Comparison Matrix

| Feature | Route A: Grignard Addition | Route B: Asymmetric Reduction |

| Starting Materials | Cyclopropyl bromide, Mg, 3-Methoxybenzaldehyde | Cyclopropyl(3-methoxyphenyl)methanone |

| Step Count | 1 (Convergent) | 1 (Linear from ketone) |

| Scalability | High (Exotherm management required) | High (Catalyst cost is factor) |

| Chirality | Racemic (requires resolution if chiral) | Enantioselective (>95% ee) |

| Critical Risk | Acid Sensitivity during Workup | Moisture sensitivity of Borane reagents |

Part 2: Protocol A - Scalable Grignard Synthesis

Objective: Synthesis of racemic Cyclopropyl(3-methoxyphenyl)methanol on a 100g scale.

Reaction Mechanism & Workflow

The formation of the Grignard reagent is exothermic and autocatalytic. The subsequent addition to the aldehyde determines the impurity profile.

Figure 1: Grignard synthesis workflow emphasizing temperature control points.

Materials & Equipment

-

Reactor: 2L 3-neck round-bottom flask (RBF) with overhead stirrer, reflux condenser, and pressure-equalizing addition funnel.

-

Reagents:

-

Cyclopropyl bromide (1.2 equiv)

-

Magnesium turnings (1.3 equiv, oven-dried)

-

3-Methoxybenzaldehyde (1.0 equiv)

-

Iodine (catalytic crystal)

-

Solvent: Anhydrous THF (stabilized). Note: THF is preferred over ether for higher boiling point safety and solubility.

-

Step-by-Step Procedure

Phase 1: Grignard Reagent Formation

-

Activation: Charge Mg turnings (1.3 eq) and a crystal of iodine into the reactor under

atmosphere. Flame dry gently to sublime iodine onto the Mg surface (activates the metal). -

Initiation: Add minimal anhydrous THF to cover Mg. Add ~5% of the total Cyclopropyl bromide volume.

-

Expert Insight: If reaction does not start (color change colorless

cloudy/grey, exotherm), gently heat to 40°C or use a heat gun. Do not add more halide until initiation is confirmed to prevent "runaway" exotherms.

-

-

Propagation: Once initiated, dilute with remaining THF (to ~1M concentration). Add the remaining Cyclopropyl bromide dropwise over 1-2 hours, maintaining internal temperature between 45-55°C .

-

Maturation: Stir at 50°C for 1 hour after addition to ensure consumption of halide.

Phase 2: Nucleophilic Addition

-

Cooling: Cool the grey Grignard solution to 0-5°C using an ice/salt bath.

-

Addition: Dissolve 3-Methoxybenzaldehyde (1.0 eq) in THF (1:1 v/v). Add this solution dropwise to the Grignard reagent.[1]

-

Critical Process Parameter: Maintain internal temperature <10°C . Higher temperatures promote side reactions (e.g., Tishchenko-type byproducts).

-

-